
Sibenadet hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sibenadet hydrochloride: is a small molecule drug that acts as a dual agonist for the dopamine D2 receptor and the beta-2 adrenergic receptor . Initially developed by AstraZeneca Pharmaceuticals Co., Ltd., it has been investigated for its potential therapeutic applications in respiratory and immune system diseases, particularly chronic obstructive pulmonary disease (COPD) and asthma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sibenadet hydrochloride involves multiple steps, starting with the reaction of 3-bromopropanol with thiourea in refluxing water to produce 3-sulfanylpropanol. This intermediate is then cyclized with 2-phenylacetaldehyde in the presence of p-toluenesulfonic acid in refluxing toluene, yielding 2-benzyl-1,3-oxathiane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis likely involves optimization of the laboratory-scale procedures to ensure scalability, cost-effectiveness, and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: Sibenadet hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the aromatic ring, can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazolone derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Sibenadet hydrochloride has been studied for its polymorphic behavior, with three polymorphs identified at ambient temperature. These polymorphs exhibit different structural and dynamic properties, which are crucial for understanding the compound’s stability and reactivity .
Biology and Medicine: In the field of medicine, this compound has been investigated for its potential to treat respiratory diseases such as COPD and asthma. Its dual agonist activity on dopamine D2 and beta-2 adrenergic receptors makes it a promising candidate for bronchodilation and reduction of respiratory symptoms .
Industry: The compound’s application in metered dose inhalers (MDIs) for pulmonary drug delivery has been explored. Studies have shown that this compound can effectively inhibit sensory nerve activity, reducing reflex cough, mucus production, and tachypnea .
Mecanismo De Acción
Sibenadet hydrochloride exerts its effects by acting as an agonist on two key receptors:
Dopamine D2 Receptor: Activation of this receptor can modulate neurotransmitter release and has implications in respiratory and immune system regulation.
Beta-2 Adrenergic Receptor: Activation of this receptor leads to bronchodilation, making it effective in treating respiratory conditions.
The compound’s dual agonist activity allows it to target multiple pathways, providing a comprehensive therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds:
Salbutamol: A beta-2 adrenergic receptor agonist used for bronchodilation.
Formoterol: Another beta-2 adrenergic receptor agonist with a longer duration of action.
Bromocriptine: A dopamine D2 receptor agonist used for various neurological conditions.
Uniqueness: Sibenadet hydrochloride’s uniqueness lies in its dual agonist activity, targeting both dopamine D2 and beta-2 adrenergic receptors. This dual action provides a broader therapeutic effect compared to compounds that target only one receptor type .
Propiedades
Número CAS |
154189-24-9 |
|---|---|
Fórmula molecular |
C22H29ClN2O5S2 |
Peso molecular |
501.1 g/mol |
Nombre IUPAC |
4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propylsulfonyl]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride |
InChI |
InChI=1S/C22H28N2O5S2.ClH/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17;/h1-3,5-8,23,25H,4,9-16H2,(H,24,26);1H |
Clave InChI |
YXOKBHUPEBNZOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3.Cl |
SMILES canónico |
C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3.Cl |
Otros números CAS |
154189-24-9 |
Sinónimos |
AR C68397AA AR-C68397AA sibenadet sibenadet hydrochloride Viozan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



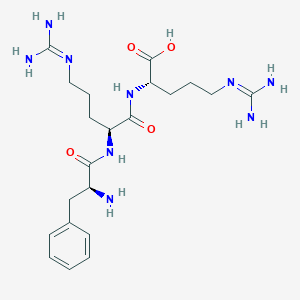
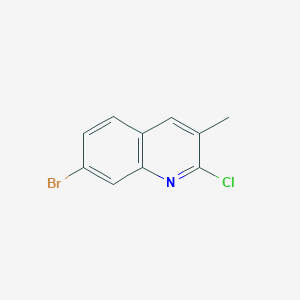
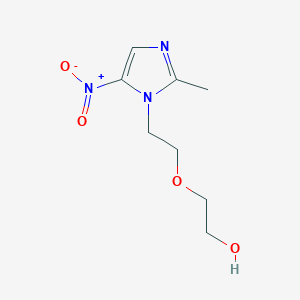
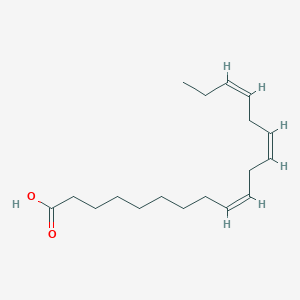
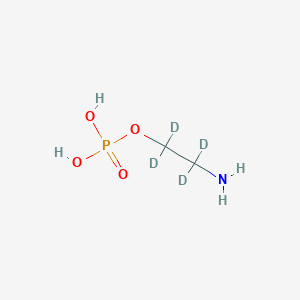
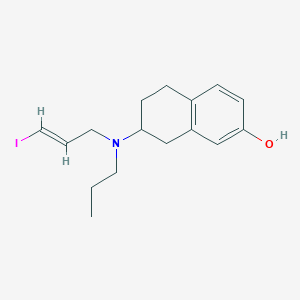
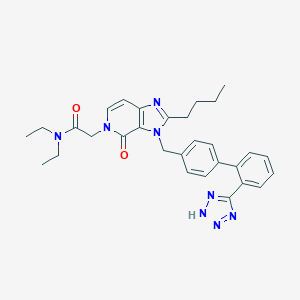
![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)
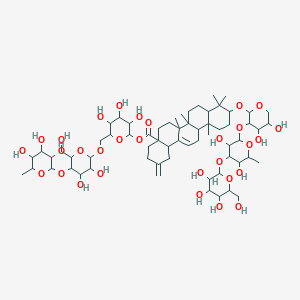
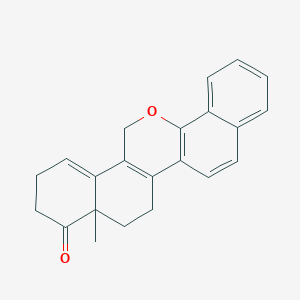
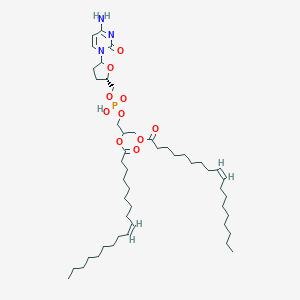
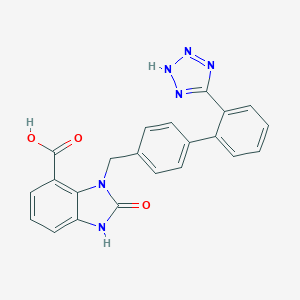

![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)